REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[CH3:5][C:6]([CH3:11])=[CH:7][C:8]([OH:10])=[O:9]>O.C(O)(=O)C>[N:1]([C:6]([CH3:11])([CH3:5])[CH2:7][C:8]([OH:10])=[O:9])=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The clear yellow solution was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in an oil bath at 95° C. for 2 days
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
This solution was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
This oil was used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C(CC(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |